molecular formula C6H8ClNO2 B6592362 4-Amino-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1956318-23-2

4-Amino-6-methyl-2H-pyran-2-one hydrochloride

Cat. No. B6592362
CAS RN: 1956318-23-2
M. Wt: 161.58 g/mol
InChI Key: WPGDIHYIPQGBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, the one-pot Biginelli reactions of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea have been studied under conventional thermal heating and microwave activation . Depending on the conditions, the products were previously unknown 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones .

Scientific Research Applications

Heterocyclic Compound Synthesis

Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones : The reactivity of derivatives similar to 4-Amino-6-methyl-2H-pyran-2-one hydrochloride has been explored for synthesizing heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others. These compounds are critical for developing new materials and medicinal compounds due to their unique reactivity, enabling mild reaction conditions for generating diverse heterocyclic compounds and dyes from various precursors (Gomaa & Ali, 2020).

Pharmacological Applications

Synthesis of Pyranopyrimidine Scaffolds : The pyranopyrimidine core, synthesized from precursors including 4-Amino-6-methyl-2H-pyran-2-one hydrochloride, is vital for the medicinal and pharmaceutical industries. Its applicability in drug discovery is significant, with developments in synthetic pathways employing hybrid catalysts for synthesizing derivatives showing potential as lead molecules in therapeutic applications (Parmar, Vala, & Patel, 2023).

Antioxidant Properties

Chromones and Antioxidant Activity : Derivatives and compounds synthesized using 4-Amino-6-methyl-2H-pyran-2-one hydrochloride are studied for their antioxidant properties. Chromones, for instance, exhibit significant physiological activities including anti-inflammatory, antidiabetic, and anticancer effects, which are attributed to their ability to neutralize active oxygen and free radicals, mitigating cell impairment and disease progression (Yadav, Parshad, Manchanda, & Sharma, 2014).

Mechanism of Action

Target of Action

The compound is known to have a broad spectrum of biological activity , suggesting it may interact with multiple targets within the cell.

Mode of Action

The compound is a product of the Biginelli reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea . This reaction is known to produce compounds with a combination of pharmacophoric pyran and pyrimidine fragments , which may contribute to its biological activity.

Biochemical Pathways

Given its synthetic potential and polyfunctionality , it is likely that the compound interacts with multiple pathways, potentially leading to a variety of downstream effects.

Result of Action

The compound’s broad spectrum of biological activity suggests it may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

4-amino-6-methylpyran-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c1-4-2-5(7)3-6(8)9-4;/h2-3H,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGDIHYIPQGBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-methyl-2H-pyran-2-one hydrochloride

CAS RN

1956318-23-2
Record name 2H-Pyran-2-one, 4-amino-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956318-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.